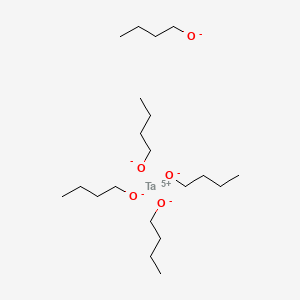

butan-1-olate;tantalum(5+)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

butan-1-olate;tantalum(5+) is a chemical compound with the molecular formula C20H45O5TaThis compound is a colorless to light yellow liquid that is sensitive to air and moisture . It is used in various scientific research fields due to its unique properties and applications.

Vorbereitungsmethoden

butan-1-olate;tantalum(5+) can be synthesized through several methods. One common method involves the reaction of tantalum pentachloride with 1-butanol in the presence of a base. The reaction is typically carried out under an inert atmosphere to prevent the compound from reacting with moisture or oxygen. The product is then purified through distillation or recrystallization .

Analyse Chemischer Reaktionen

butan-1-olate;tantalum(5+) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form tantalum oxide.

Hydrolysis: It reacts with water to form tantalum hydroxide and 1-butanol.

Substitution: It can undergo substitution reactions with other alcohols or amines to form different tantalum alkoxides or amides.

Common reagents used in these reactions include water, alcohols, and amines. The major products formed from these reactions are tantalum oxide, tantalum hydroxide, and various tantalum alkoxides or amides .

Wissenschaftliche Forschungsanwendungen

Materials Science

Butan-1-olate; tantalum(5+) is primarily used as a precursor for the synthesis of tantalum oxide (Ta₂O₅) nanoparticles. These nanoparticles are essential in various applications such as:

- Dielectric Materials: Tantalum oxide is known for its high dielectric constant, making it suitable for capacitors in electronic devices.

- Thin Film Deposition: It is utilized in sol-gel processes to create thin films of NaTaO₃ and tantalum-doped TiO₂, which are important for photocatalysis and semiconductor applications .

| Application | Description |

|---|---|

| Dielectric Materials | High dielectric constant for capacitors |

| Thin Film Deposition | Sol-gel processes for creating functional films |

| Nanoparticle Synthesis | Production of Ta₂O₅ nanoparticles for various industrial uses |

Catalysis

Tantalum(V) butoxide exhibits unique catalytic properties that facilitate various chemical reactions:

- Polymerization Reactions: It acts as a catalyst in the polymerization of olefins, enhancing reaction rates and selectivity.

- Oxidation Reactions: The compound has been shown to catalyze oxidation processes effectively, providing pathways for synthesizing valuable chemicals from simple substrates .

Case Study: Catalytic Applications

In a study focusing on the use of butan-1-olate; tantalum(5+) as a catalyst for oxidation reactions, researchers observed enhanced yields and selectivity compared to traditional catalysts. The compound's ability to stabilize different oxidation states of tantalum was crucial in facilitating these reactions .

Pharmaceutical Industry

Tantalum alkoxides are also explored in drug delivery systems due to their biocompatibility and ability to form stable complexes with pharmaceutical agents. The use of butan-1-olate; tantalum(5+) in this context is still under investigation but shows promise for future applications .

Wirkmechanismus

The mechanism of action of butan-1-olate;tantalum(5+) involves its ability to act as a precursor for the formation of tantalum oxide and other tantalum compounds. The compound reacts with water or other reagents to form tantalum hydroxide or tantalum oxide, which can then be used in various applications. The molecular targets and pathways involved in these reactions include the hydrolysis and oxidation of the tantalum butoxide moiety .

Vergleich Mit ähnlichen Verbindungen

butan-1-olate;tantalum(5+) can be compared with other similar compounds, such as:

Tantalum (V) ethoxide: Similar to butan-1-olate;tantalum(5+), tantalum (V) ethoxide is used as a precursor for the synthesis of tantalum oxide nanoparticles.

Tantalum (V) isopropoxide: This compound is also used in catalysis and material synthesis, but it has different reactivity and properties compared to butan-1-olate;tantalum(5+).

Tantalum (V) methoxide: This compound is used in similar applications but has a different molecular structure and reactivity.

butan-1-olate;tantalum(5+) is unique due to its specific reactivity and applications in various scientific research fields.

Eigenschaften

CAS-Nummer |

51094-78-1 |

|---|---|

Molekularformel |

C20H50O5Ta |

Molekulargewicht |

551.6 g/mol |

IUPAC-Name |

butan-1-ol;tantalum |

InChI |

InChI=1S/5C4H10O.Ta/c5*1-2-3-4-5;/h5*5H,2-4H2,1H3; |

InChI-Schlüssel |

PVZMSIQWTGPSHJ-UHFFFAOYSA-N |

SMILES |

CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Ta+5] |

Kanonische SMILES |

CCCCO.CCCCO.CCCCO.CCCCO.CCCCO.[Ta] |

Key on ui other cas no. |

51094-78-1 |

Piktogramme |

Flammable; Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Tantalum(V) butoxide utilized in the sol-gel synthesis of InTaO4?

A: Tantalum(V) butoxide, also known as 1-Butanol, tantalum(5+) salt (5:1), serves as a crucial precursor in the synthesis of InTaO4 nanoparticles via the sol-gel method []. Its chemical properties, particularly its ability to undergo hydrolysis and condensation reactions, make it ideal for this process.

Q2: How does the choice of Tantalum(V) butoxide over other tantalum precursors impact the properties of the final InTaO4 photocatalyst?

A: The research emphasizes that utilizing Tantalum(V) butoxide through the esterification method leads to a more uniform mixing with the Indium precursor compared to solid-state fusion []. This homogeneity at the molecular level is vital as it directly translates to the formation of InTaO4 nanoparticles with controlled size and crystallinity. This, in turn, significantly enhances the photocatalytic activity of the final product compared to InTaO4 synthesized via conventional solid-state fusion, which often results in irregular morphology and agglomeration, hindering its performance [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.